2-Isopropylanisole
Overview
Description
2-Isopropylanisole, also known as this compound, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and a methoxy group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylanisole can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of anisole (methoxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Electrophilic Aromatic Substitution: Anisole can undergo electrophilic aromatic substitution with isopropyl bromide in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods: Industrial production of 1-isopropyl-2-methoxybenzene often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
2-Isopropylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can produce nitro derivatives, while halogenation with bromine or chlorine can yield halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, bromine, chlorine, various solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated products.
Scientific Research Applications
2-Isopropylanisole has several applications in scientific research, including:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the methoxy group. The isopropyl group also influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
2-Isopropylanisole can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
1-Isopropyl-4-methoxybenzene: The methoxy group is in the para position relative to the isopropyl group, leading to different reactivity and substitution patterns.
2-Isopropylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and industrial processes.
Properties
IUPAC Name |
1-methoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRVXTXKISCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951956 | |
Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2944-47-0 | |
Record name | o-Isopropylanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?
A1: The research highlights the significance of this compound as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify this compound through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.
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